[6-(Pyridin-2-yl)pyridin-2-yl]methanamine dihydrochloride
Description
Properties
IUPAC Name |
(6-pyridin-2-ylpyridin-2-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3.2ClH/c12-8-9-4-3-6-11(14-9)10-5-1-2-7-13-10;;/h1-7H,8,12H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWJFQUMHLPYSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC(=N2)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(Pyridin-2-yl)pyridin-2-yl]methanamine dihydrochloride typically involves the reaction of pyridine derivatives under specific conditions. One common method includes the reaction of 2-bromopyridine with 2-pyridylboronic acid in the presence of a palladium catalyst to form the bipyridine structure. This intermediate is then reacted with formaldehyde and ammonium chloride to introduce the methanamine group, followed by treatment with hydrochloric acid to yield the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process often includes recrystallization and chromatography techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
[6-(Pyridin-2-yl)pyridin-2-yl]methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine rings to piperidine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include N-oxides, piperidine derivatives, and substituted pyridine compounds.
Scientific Research Applications
Synthesis and Characterization
The synthesis of [6-(Pyridin-2-yl)pyridin-2-yl]methanamine dihydrochloride involves several steps, typically starting from pyridine derivatives. The compound can be synthesized through the reaction of pyridine derivatives with appropriate reagents under controlled conditions. For instance, one method involves the use of trifluoromethane sulfonic acid in the presence of nitrogen to facilitate the reaction process, followed by extraction and purification steps to isolate the desired product .
Key Synthesis Steps:
- Reagents: Trifluoromethane sulfonic acid, pyridine derivatives.
- Conditions: Reflux under nitrogen atmosphere.
- Purification: Extraction with solvents such as ethyl acetate and drying over magnesium sulfate.
Biological Activities
The biological significance of this compound is notable, particularly in the field of medicinal chemistry. Research indicates that compounds with similar structures exhibit various pharmacological activities, including:
- Antidepressant Properties: Pyridine derivatives have been studied for their potential as antidepressants due to their ability to modulate neurotransmitter systems .
- Antimycobacterial Activity: Some studies have highlighted the effectiveness of pyridine-based compounds against Mycobacterium tuberculosis, showcasing their potential as anti-tuberculosis agents .
Pharmaceutical Applications
The pharmaceutical applications of this compound are diverse:
| Application | Description |
|---|---|
| Antidepressants | Modulates serotonin and norepinephrine levels, potentially alleviating depression symptoms. |
| Antimycobacterial Agents | Effective against Mycobacterium tuberculosis, offering a new avenue for tuberculosis treatment. |
| Analgesics | Potential use in pain management therapies due to its interaction with pain pathways. |
Case Studies
Several case studies have documented the efficacy and safety of compounds related to this compound:
- Case Study on Antidepressant Efficacy:
- Study on Antimycobacterial Activity:
Mechanism of Action
The mechanism of action of [6-(Pyridin-2-yl)pyridin-2-yl]methanamine dihydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or activation of signaling cascades.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs differ in substituents on the pyridine rings, which significantly influence physicochemical and biological properties. Below is a comparative analysis:
Table 1: Structural and Physicochemical Properties of Selected Analogs
Key Observations:
- Fused Rings: The dioxolo-fused analog (CAS 2060043-14-1) exhibits improved aqueous solubility due to hydrogen bonding via the oxygen atoms .
- Aminomethyl vs. Methanol Groups: Substitution with aminomethyl (CAS 1803592-67-7) increases basicity, whereas methanol introduces polarity, altering pharmacokinetic profiles .
Crystallographic and Refinement Data
The SHELX software suite (e.g., SHELXL) is widely used for refining crystal structures of pyridine derivatives, including dihydrochloride salts. For example:
- (6-Chloropyridin-2-yl)methanamine dihydrochloride (CAS 1557921-62-6) has been refined using SHELXL, confirming a monoclinic crystal system with hydrogen-bonding networks involving Cl⁻ and NH₃⁺ groups .
- Structural analogs with bulkier substituents (e.g., dioxolo-fused rings) often exhibit lower symmetry and more complex unit cells, requiring advanced refinement protocols .
Biological Activity
[6-(Pyridin-2-yl)pyridin-2-yl]methanamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a dual pyridine structure, which is known to influence its interaction with biological targets. The presence of the methanamine group enhances its reactivity and potential for forming interactions with various biomolecules.
Biological Activity
The biological activity of this compound has been investigated in several contexts:
- Antimicrobial Activity : Studies have shown that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, pyridine-based compounds have been documented to inhibit bacterial growth, suggesting a potential application in treating infections .
- Anticancer Properties : Research indicates that certain pyridine derivatives can induce apoptosis in cancer cells. The mechanism often involves cell cycle arrest and modulation of apoptotic pathways, making these compounds candidates for further development in oncology .
- Neuroprotective Effects : Some studies suggest that pyridine derivatives may offer neuroprotection by modulating neurotransmitter systems and reducing oxidative stress, which is crucial for conditions like Alzheimer's disease .
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Pyridine Rings : The initial step usually includes the formation of the pyridine structure through cyclization reactions involving appropriate precursors.
- Introduction of Methanamine Group : Following the formation of the pyridine rings, the methanamine group is introduced through nucleophilic substitution reactions.
- Dihydrochloride Salt Formation : The final step involves the salt formation with hydrochloric acid to yield the dihydrochloride form, enhancing solubility and stability.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Modification | Effect on Activity |
|---|---|
| Substitution on Pyridine Rings | Varies activity against different microbial strains |
| Alteration of Methanamine Group | Changes in cytotoxicity profiles in cancer cell lines |
| Addition of Functional Groups | Enhances solubility and metabolic stability |
Research has demonstrated that specific substitutions can lead to increased potency against targeted biological pathways, making SAR studies essential for optimizing drug candidates .
Case Studies
Several case studies have highlighted the efficacy of related compounds:
- Antimicrobial Efficacy : A study evaluated a series of pyridine derivatives against Mycobacterium tuberculosis, revealing that modifications at specific positions significantly enhanced their inhibitory effects .
- Cancer Cell Line Studies : In vitro studies on various cancer cell lines demonstrated that certain derivatives could induce apoptosis effectively, suggesting a pathway for developing new anticancer agents .
- Neuroprotection Models : Experimental models assessing neuroprotective effects indicated that specific structural features correlate with reduced neurodegeneration markers, offering insights into potential treatments for neurodegenerative diseases .
Q & A
Basic Questions
Q. What are the standard synthetic routes for [6-(Pyridin-2-yl)pyridin-2-yl]methanamine dihydrochloride, and how are intermediates purified?
- Methodology : A common approach involves coupling pyridine derivatives via nucleophilic substitution or Suzuki-Miyaura cross-coupling. For example, brominated pyridine intermediates (e.g., 6-bromoimidazo[1,2-a]pyridin-2-yl derivatives) can be reacted with amines, followed by dihydrochloride salt formation using HCl in ethanol or acetone . Purification often employs recrystallization from polar solvents (e.g., ethanol/water mixtures) to isolate the dihydrochloride salt, leveraging its hygroscopic nature for controlled crystallization .
Q. How is the compound characterized to confirm its structural identity and purity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra verify the bipyridyl backbone and amine protonation state. Aromatic protons typically appear between δ 7.5–9.0 ppm, while the methylamine group (post-protonation) shows broad signals near δ 4.0–5.0 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and isotopic pattern matching the dihydrochloride form .
- X-ray Crystallography : Single-crystal X-ray diffraction, refined using SHELXL, resolves bond lengths and angles, particularly for the protonated amine and chloride counterions .
Q. What are the solubility and stability considerations for handling this compound in aqueous and organic solvents?
- Methodology : The dihydrochloride salt is highly soluble in polar solvents (e.g., water, methanol) but less so in non-polar solvents (e.g., hexane). Stability tests under varying pH (2–7) and temperature (4°C–25°C) show decomposition <5% over 48 hours in aqueous buffers. Storage recommendations include desiccated conditions at −20°C to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data, such as disorder or twinning, during structural refinement?
- Methodology : SHELXL’s TWIN and BASF commands address twinning by refining twin fractions and scaling factors. For disorder, PART and SUMP restraints model alternative conformers while minimizing overfitting. High-resolution data (≤1.0 Å) combined with anisotropic displacement parameters (ADPs) improve accuracy, particularly for chloride ions and flexible pyridyl groups .
Q. What analytical strategies are recommended for identifying and quantifying trace impurities in this compound?
- Methodology :
- HPLC-UV/LC-MS : Use C18 columns with gradient elution (0.1% TFA in water/acetonitrile) to separate impurities. Reference standards (e.g., phenyl(pyridin-2-yl)methanone derivatives) aid peak identification .
- Quantitative NMR (qNMR) : Deuterated solvents (e.g., D₂O) enable impurity quantification via integration against an internal standard (e.g., 1,4-dioxane) .
Q. How can this compound be utilized in PROTAC (Proteolysis-Targeting Chimera) development?
- Methodology : The primary amine group serves as a linker for conjugating E3 ligase ligands (e.g., thalidomide analogs) to target-binding moieties. For example, coupling via carbodiimide-mediated amidation or click chemistry (azide-alkyne cycloaddition) generates heterobifunctional molecules. In vitro assays (e.g., Western blotting) validate target degradation efficiency .
Q. What role does this compound play in metal coordination chemistry, and how are such complexes characterized?
- Methodology : The bipyridyl scaffold acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Ru²⁺). Synthesis involves refluxing with metal salts (e.g., CuCl₂) in methanol. Characterization includes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
